molecular formula C7H5NaO2 B14657221 2-Hydroxy-2,4,6-cycloheptatrien-1-one sodium salt CAS No. 42887-08-1

2-Hydroxy-2,4,6-cycloheptatrien-1-one sodium salt

Cat. No.: B14657221
CAS No.: 42887-08-1
M. Wt: 144.10 g/mol
InChI Key: TVJTZDVUEBDLQP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2,4,6-cycloheptatrien-1-one sodium salt typically involves the oxidation of cycloheptatriene using selenium dioxide. This reaction yields tropolone, which can then be converted to its sodium salt form by neutralization with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2,4,6-cycloheptatrien-1-one sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tropolones and their derivatives, which have applications in different fields .

Scientific Research Applications

2-Hydroxy-2,4,6-cycloheptatrien-1-one sodium salt has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxy-2,4,6-cycloheptatrien-1-one sodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Tropone: Similar in structure but lacks the hydroxyl group.

    Cycloheptatriene: The parent compound from which tropolone is derived.

    Tropolone: The hydroxyl derivative of tropone

Uniqueness

2-Hydroxy-2,4,6-cycloheptatrien-1-one sodium salt is unique due to its combination of aromaticity and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

42887-08-1

Molecular Formula

C7H5NaO2

Molecular Weight

144.10 g/mol

IUPAC Name

sodium;7-oxocyclohepta-1,3,5-trien-1-olate

InChI

InChI=1S/C7H6O2.Na/c8-6-4-2-1-3-5-7(6)9;/h1-5H,(H,8,9);/q;+1/p-1

InChI Key

TVJTZDVUEBDLQP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=O)C=C1)[O-].[Na+]

Origin of Product

United States

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